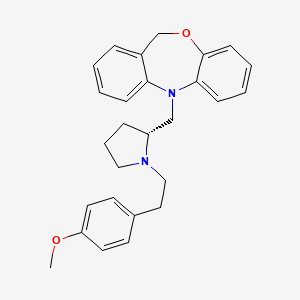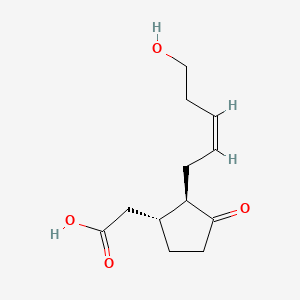
12-Hydroxyjasmonsäure
Übersicht
Beschreibung
12-Hydroxyjasmonic acid is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and defense responses. This compound is particularly significant in the context of plant stress responses, including wound healing and defense against herbivores and pathogens .
Wissenschaftliche Forschungsanwendungen
12-Hydroxyjasmonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various jasmonate derivatives.
Biology: It plays a role in studying plant hormone signaling pathways and stress responses.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of plant growth regulators and agricultural chemicals .
Wirkmechanismus
Target of Action
The primary target of 12-Hydroxyjasmonic acid is the leaf-closing movement in plants, specifically in Samanea saman . This compound acts as a COI1-JAZ-independent activator , which means it operates independently of the COI1-JAZ module that is typically involved in jasmonate signaling .
Mode of Action
The mode of action of 12-Hydroxyjasmonic acid involves stereospecific recognition . The nonglucosylated derivative, (−)-12-hydroxyjasmonic acid, also displays weak activity . Rapid and cell type-specific shrinkage of extensor motor cell protoplasts is selectively initiated upon treatment with (−)-LCF .
Biochemical Pathways
The biochemical pathway of 12-Hydroxyjasmonic acid involves the jasmonate metabolic pathway . The first step in this pathway is the conversion of jasmonic acid to 12-oxo-phytodienoic acid (12-OPDA), which is then translocated from chloroplasts via JASSY proteins and penetrates into peroxisome via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) . The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate 12-hydroxyjasmonic acid upon wounding in Arabidopsis leaves .
Result of Action
The result of the action of 12-Hydroxyjasmonic acid is the induction of leaf-closing movement in plants saman and lima bean (Phaseolus lunatus) .
Action Environment
The action of 12-Hydroxyjasmonic acid is influenced by environmental factors. For instance, the compound induces leaf-closing movement in plants, a process that is mediated by rapid potassium fluxes initiated by the opening of potassium-permeable channels . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions that affect these channels.
Biochemische Analyse
Biochemical Properties
12-Hydroxyjasmonic acid interacts with various enzymes and proteins. For instance, the gene AtST2a from Arabidopsis thaliana encodes a hydroxyjasmonic acid sulfotransferase that exhibits strict specificity for 11- and 12-hydroxyjasmonic acid . This interaction suggests that the hydroxylation and sulfonation reactions might be components of a pathway that inactivates excess jasmonic acid in plants .
Cellular Effects
12-Hydroxyjasmonic acid has been found to have significant effects on various types of cells and cellular processes. For example, it has been identified as a bioactive metabolite that induces nyctinastic leaf closure of Samanea saman . It has also been shown to cause rapid and cell type-specific shrinkage of extensor motor cell protoplasts .
Molecular Mechanism
The molecular mechanism of 12-Hydroxyjasmonic acid involves its interaction with various biomolecules. For instance, it has been shown to exert its leaf-closing activity through a mechanism independent of the COI1-JAZ module . This suggests the existence of at least two separate jasmonic acid signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 12-Hydroxyjasmonic acid over time in laboratory settings have been observed in various studies. For example, the exogenous application of methyljasmonate to Arabidopsis thaliana plants led to increased levels of both metabolites, whereas treatment with 12-Hydroxyjasmonic acid led to an increased level of 12-Hydroxyjasmonic acid sulfate without affecting the endogenous level of jasmonic acid .
Metabolic Pathways
12-Hydroxyjasmonic acid is involved in the metabolic pathways of the plant hormone jasmonate. It is synthesized by the cytochrome P450 subclade 94 enzymes . The biosynthesis of jasmonic acid, from which 12-Hydroxyjasmonic acid is derived, proceeds through the lipooxygenase-catalyzed peroxidation of linoleic acid to form 13-hydroperoxide, which is modified and cyclized to form 12-oxo-phytodienoic acid (OPDA) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-Hydroxyjasmonic acid can be synthesized through the hydroxylation of jasmonic acid. This process typically involves the use of cytochrome P450 enzymes, which catalyze the addition of a hydroxyl group to the jasmonic acid molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: This method would ensure a consistent and efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Hydroxyjasmonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 12-oxo-jasmonic acid.
Reduction: Formation of 12-hydroxyjasmonol.
Substitution: Formation of various 12-substituted jasmonic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Jasmonic Acid: The parent compound, which is less hydroxylated but plays a similar role in plant stress responses.
Methyl Jasmonate: A volatile ester form of jasmonic acid, involved in plant defense signaling.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early stress responses
Uniqueness: 12-Hydroxyjasmonic acid is unique due to its specific hydroxylation, which imparts distinct biological activities compared to its parent compound and other derivatives. This hydroxylation allows it to participate in unique signaling pathways and confer specific stress responses in plants .
Eigenschaften
IUPAC Name |
2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-BSANDHCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420561 | |
| Record name | 12-hydroxyjasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140631-27-2 | |
| Record name | 12-hydroxyjasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


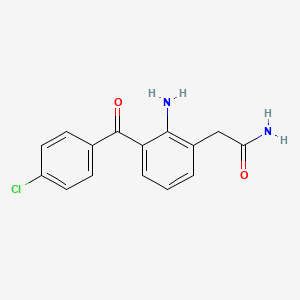
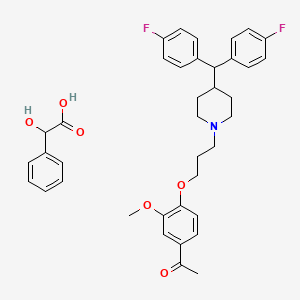

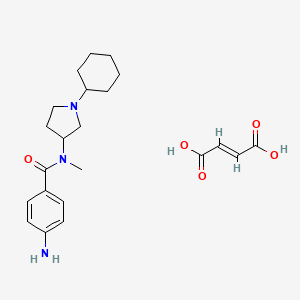
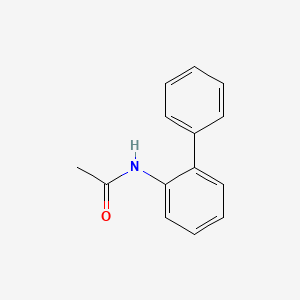
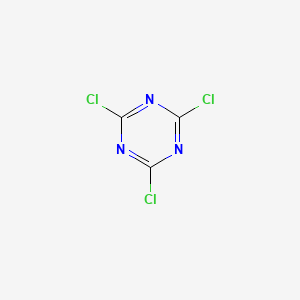
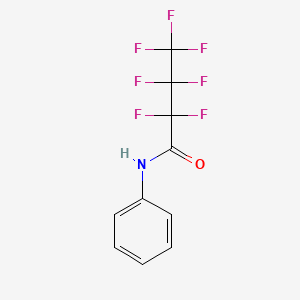

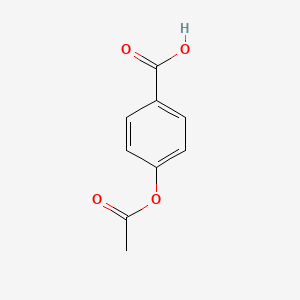
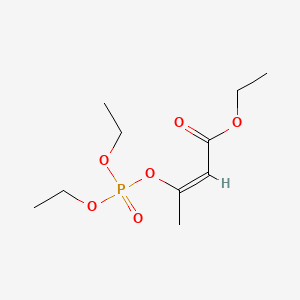

![dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane](/img/structure/B1664464.png)
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
